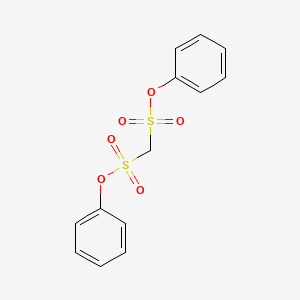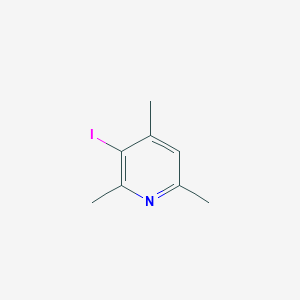![molecular formula C9H9F3O2 B1655024 (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol CAS No. 306281-87-8](/img/structure/B1655024.png)
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Descripción general
Descripción
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the resulting diol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can yield the corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: TsCl, SOCl2, or other halogenating agents.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted ethers or esters.
Aplicaciones Científicas De Investigación
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(Trifluoromethyl)benzyl alcohol: A related compound with a simpler structure, lacking the 1,2-ethanediol moiety.
Trifluoromethylphenyl ketone: Another related compound with a ketone functional group instead of the diol.
Uniqueness
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a 1,2-ethanediol moiety. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLWVXTACBUHY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234992 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306281-87-8 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306281-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
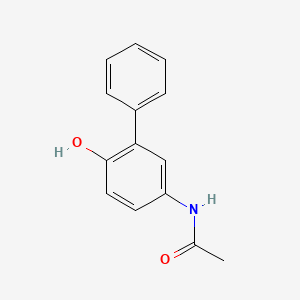
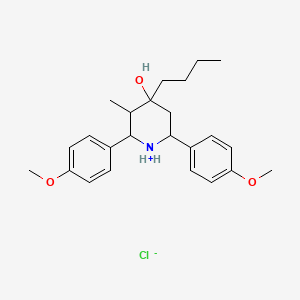
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
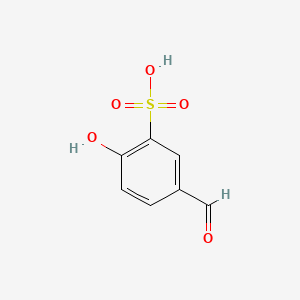
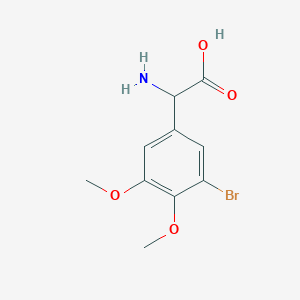
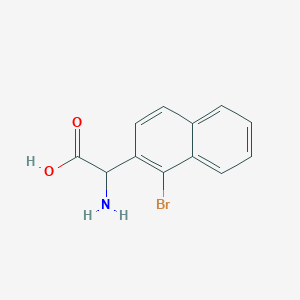
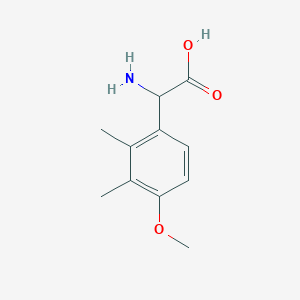
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
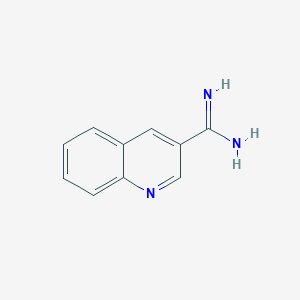
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654956.png)
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
